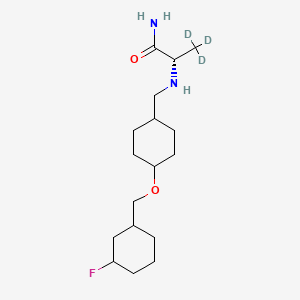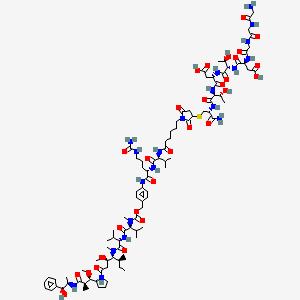
Trk II-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trk II-IN-1 is a potent type II inhibitor of tropomyosin receptor kinases (TRK), specifically targeting TRKA, TRKB, TRKC, and the mutant TRKA G667C. It also inhibits other kinases such as FLT3, RET, and VEGFR2. This compound is primarily used in scientific research for studying TRK-driven cancers .
Vorbereitungsmethoden
The synthesis of Trk II-IN-1 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution, cyclization, and coupling reactions. The final product is obtained through purification processes like recrystallization or chromatography . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Analyse Chemischer Reaktionen
Trk II-IN-1 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: Common reagents used in these reactions include halogenating agents and nucleophiles.
Coupling Reactions: These are often used to form carbon-carbon or carbon-heteroatom bonds, essential for building the complex structure of this compound
Wissenschaftliche Forschungsanwendungen
Trk II-IN-1 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the study of TRK-driven cancers, where it helps in understanding the role of TRK kinases in cancer progression and in developing targeted therapies. Additionally, it is used in cell biology to study kinase signaling pathways and in medicinal chemistry for drug discovery .
Wirkmechanismus
Trk II-IN-1 exerts its effects by inhibiting the activity of tropomyosin receptor kinases. These kinases are involved in various cellular signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these kinases, this compound can suppress the growth of cancer cells that rely on TRK signaling for survival. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent downstream signaling .
Vergleich Mit ähnlichen Verbindungen
Trk II-IN-1 is unique in its ability to inhibit multiple TRK isoforms and mutant forms with high potency. Similar compounds include:
Larotrectinib: A first-generation TRK inhibitor approved for the treatment of TRK fusion-positive cancers.
Entrectinib: Another first-generation TRK inhibitor with a broader target profile.
Repotrectinib: A second-generation TRK inhibitor designed to overcome resistance mutations.
Selitrectinib: Another second-generation TRK inhibitor with improved potency against resistant mutations
These compounds share a common mechanism of action but differ in their potency, selectivity, and ability to overcome resistance mutations.
Eigenschaften
Molekularformel |
C29H31F3N8O |
|---|---|
Molekulargewicht |
564.6 g/mol |
IUPAC-Name |
(3R)-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-1-(3-pyridin-2-ylimidazo[1,2-b]pyridazin-6-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C29H31F3N8O/c1-37-12-14-38(15-13-37)18-20-5-6-22(16-23(20)29(30,31)32)35-28(41)21-9-11-39(19-21)27-8-7-26-34-17-25(40(26)36-27)24-4-2-3-10-33-24/h2-8,10,16-17,21H,9,11-15,18-19H2,1H3,(H,35,41)/t21-/m1/s1 |
InChI-Schlüssel |
WYCSRUVPJUYDGP-OAQYLSRUSA-N |
Isomerische SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)[C@@H]3CCN(C3)C4=NN5C(=NC=C5C6=CC=CC=N6)C=C4)C(F)(F)F |
Kanonische SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3CCN(C3)C4=NN5C(=NC=C5C6=CC=CC=N6)C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]nicotinamide](/img/structure/B15140950.png)
![tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate](/img/structure/B15140963.png)

![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B15140972.png)

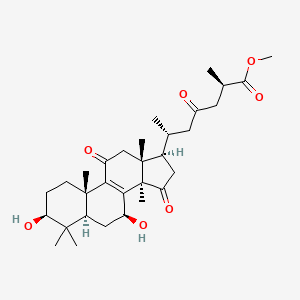
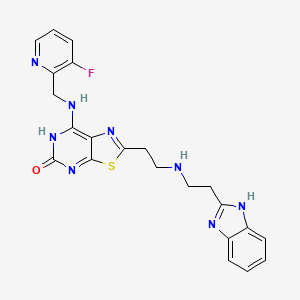
![(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B15141000.png)
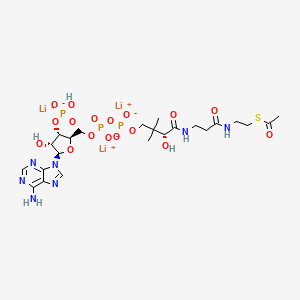
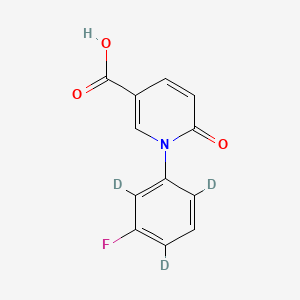
![2-[3-(6-methylpyridin-2-yl)-4-thieno[3,2-c]pyridin-2-ylpyrazol-1-yl]-N-phenylacetamide](/img/structure/B15141014.png)
